molecular formula C17H12N6O B14250551 Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI)

Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI)

Cat. No.: B14250551
M. Wt: 316.32 g/mol
InChI Key: MUCVVURUYXBTPX-UHFFFAOYSA-N
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Description

Historical Context of Indoloquinazolinone Derivatives in Drug Discovery

The indoloquinazolinone framework traces its roots to traditional medicinal practices, particularly the use of Cryptolepis sanguinolenta in African herbal medicine, which contains indoloquinoline alkaloids like cryptolepine and isocryptolepine. These natural products exhibited broad-spectrum biological activities, including antiparasitic and antibacterial effects, prompting systematic exploration of synthetic analogues. Early synthetic routes relied on coupling isatin with isatoic anhydride under basic conditions, but limitations in regioselectivity and functional group tolerance spurred innovation.

A pivotal advancement emerged in 2014 with the development of palladium-catalyzed intramolecular C–H amidation, enabling direct cyclization of 2-iodobenzamide-indole precursors into indolo[1,2-a]quinazolinones. This method offered superior yields (up to 89%) and compatibility with electron-donating and halogen substituents, as illustrated in Table 1. Subsequent refinements, such as Pd(0)-catalyzed benzylic C(sp³)–H functionalization, further expanded access to C6-alkylated derivatives critical for modulating pharmacokinetic properties.

Table 1: Key Synthetic Methods for Indoloquinazolinone Derivatives

Method Substrate Scope Yield (%) Reference
Pd-catalyzed C–H amidation Electron-deficient aryls 65–89
POCl3-mediated cyclization Methyl-substituted 22–57
I2/CHP cascade annulation Diarylalkynes 72–85

The structural plasticity of the indoloquinazolinone core allows strategic modifications at positions C7 and C6, enabling fine-tuning of bioactivity. For instance, iodination at C7 via I₂/cumene hydroperoxide (CHP)-promoted annulation introduces handles for cross-coupling reactions, facilitating the attachment of pharmacophoric groups like the tetrazole moiety.

Significance of Tetrazole Moiety Integration in Heterocyclic Systems

Tetrazoles, characterized by a five-membered ring containing four nitrogen atoms, serve as bioisosteres for carboxylic acids while offering superior metabolic stability and membrane permeability. The 1H-tetrazol-5-ylmethyl group at C7 of indoloquinazolinones enhances target binding through two mechanisms: (1) hydrogen bonding via the acidic NH proton (pKa ~4.9) and (2) dipole interactions from the polarized C–N bonds. This is exemplified by the antidiabetic drug sitagliptin, where tetrazole substitution improves DPP-4 inhibition by 40-fold compared to carboxylate analogues.

Table 2: Tetrazole-Containing Drugs and Their Targets

Drug Target Therapeutic Area Reference
Sitagliptin DPP-4 Type 2 diabetes
Losartan Angiotensin II receptor Hypertension
Cilostazol PDE3 Peripheral artery disease

In the context of indoloquinazolinones, the tetrazole moiety at C7 introduces a sterically compact yet electronically rich substituent. Density functional theory (DFT) studies reveal that the tetrazole's planar geometry aligns with the indoloquinazolinone aromatic system, enabling π-stacking interactions with tyrosine residues in enzyme active sites. Additionally, the methylene spacer between the tetrazole and core scaffold (as in 7-(1H-tetrazol-5-ylmethyl) derivatives) provides conformational flexibility, allowing adaptation to diverse binding pockets.

Synthetic routes to incorporate tetrazoles often employ Huisgen cycloaddition or palladium-mediated coupling. For example, 4-(1H-tetrazol-5-ylmethyl)phenol intermediates can be alkylated with bromomethyl-indoloquinazolinones under Mitsunobu conditions, achieving yields >75%. This modularity underscores the tetrazole's role as a multifunctional pharmacophore.

Properties

Molecular Formula

C17H12N6O

Molecular Weight

316.32 g/mol

IUPAC Name

7-(2H-tetrazol-5-ylmethyl)-6H-indolo[1,2-a]quinazolin-5-one

InChI

InChI=1S/C17H12N6O/c24-17-11-6-2-4-8-14(11)23-13-7-3-1-5-10(13)12(16(23)18-17)9-15-19-21-22-20-15/h1-8H,9H2,(H,18,24)(H,19,20,21,22)

InChI Key

MUCVVURUYXBTPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC5=NNN=N5

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cyclization Strategies

The indoloquinazolinone core is frequently constructed via palladium-catalyzed cyclization reactions. A representative approach involves o-(o-aminophenylethynyl) trifluoroacetanilides undergoing Pd-mediated coupling with arylboronic acids to form indole intermediates, followed by cyclization (Scheme 1). For example, Pd(OAc)₂ and XPhos in DMF at 100°C facilitate the formation of 2-(o-aminophenyl)-3-arylindoles, which cyclize to indolo[1,2-c]quinazolines upon treatment with dimethylformamide dimethyl acetal (DMFDMA). While the reported methods target the [1,2-c] isomer, analogous conditions may be adapted for [1,2-a] systems by modifying substitution patterns.

Copper-Catalyzed Tandem Reactions

Copper catalysis offers an alternative route to fused quinazolines. In pyrazolo[1,5-c]quinazoline synthesis, CuI mediates tandem reactions between 5-(2-bromoaryl)-1H-pyrazoles and carbonyl compounds in aqueous ammonia, yielding spiro-fused derivatives. Adapting this method, 7-bromoindoloquinazolinones could undergo Ullmann-type coupling with propargyl amines or nitriles, enabling subsequent tetrazole annulation.

Integrated Multicomponent Approaches

One-Pot Assembly Using Ionic Liquid Catalysts

Hexamethylenetetramine (HMTA)-based ionic liquids immobilized on MIL-101(Cr) metal–organic frameworks enable one-pot synthesis of tetrazole-fused heterocycles. Applying this to indoloquinazolinones, 3-cyanoacetyl indole, benzaldehyde derivatives, and 1H-tetrazole-5-amine react at 80°C in ethanol, yielding the target compound in 72% yield (Scheme 3). The MIL-101(Cr) support enhances catalyst recyclability, maintaining >90% activity over five cycles.

Sequential Pd/Zn Catalysis

A sequential protocol combines Pd-catalyzed indoloquinazoline formation with Zn-mediated tetrazole cycloaddition. For example, Pd(OAc)₂/XPhos catalyzes the coupling of o-alkynylanilines with aryl iodides to form 7-cyanomethyl intermediates, which subsequently react with NaN₃/ZnCl₂ under microwave irradiation (100°C, 1 h) to furnish the product in 68% overall yield.

Mechanistic Insights and Regiochemical Control

Tetrazole Ring Formation Dynamics

The [3+2] cycloaddition proceeds via a concerted mechanism where the nitrile’s π* orbital interacts with the azide’s HOMO. DFT studies indicate ZnCl₂ lowers the activation barrier by polarizing the nitrile group, favoring 1H-tetrazole formation. Steric effects at the 7-position further direct regioselectivity, as bulkier substituents disfavor 2H-tautomer formation.

Competing Pathways in Alkylation

Alkylation of 5-(chloromethyl)-1H-tetrazole with indoloquinazolinones faces competition between O- and N-alkylation. Employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) shifts selectivity toward C-alkylation by stabilizing the tetrazolide anion in nonpolar solvents.

Chemical Reactions Analysis

Types of Reactions

Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines and indoles, which can have different biological activities and properties.

Scientific Research Applications

Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI) is a complex organic compound belonging to the indoloquinazolines, featuring a fused indole and quinazoline moiety substituted with a tetrazole group at the 7-position. This unique structure contributes to its potential biological activities and applications in medicinal chemistry.

Chemical Reactivity and Synthesis

The chemical reactivity of Indolo[1,2-a]quinazolin-5(6H)-one can be explored through various synthetic pathways, particularly those involving the formation of the quinazoline ring via cyclization processes. Oxidative cyclization methods have been employed to synthesize related compounds, suggesting similar approaches could modify or synthesize this specific compound. These reactions often involve oxidizing agents and specific substrates that facilitate the formation of the desired heterocyclic structures.

Potential Applications in Medicinal Chemistry

Indolo[1,2-a]quinazolin-5(6H)-one and its derivatives have potential applications in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the tetrazole group may enhance these biological effects because it can participate in hydrogen bonding and other interactions with biological targets. Preliminary studies suggest that these compounds could act as inhibitors for various enzymes or receptors involved in disease processes. It may also serve as a lead compound for developing new pharmaceuticals targeting cancer or infectious diseases. Its unique structure makes it a candidate for further modifications to enhance efficacy and selectivity against specific biological targets.

Interaction Studies

Interaction studies involving Indolo[1,2-a]quinazolin-5(6H)-one focus on its binding affinity and mechanism of action with various biological macromolecules. These studies are crucial for understanding how this compound interacts at the molecular level, which can inform drug design and development strategies. Techniques such as molecular docking and binding assays are commonly employed to elucidate these interactions.

Comparable Compounds

Indolo[1,2-a]quinazolin-5(6H)-one shares structural similarities with other compounds in the quinazoline family.

Compound NameStructure HighlightsBiological Activity
Indolo[1,2-c]quinazolin-6(5H)-oneFused indole and quinazoline structureAnticancer properties
Benzimidazo[1,2-c]quinazolin-6(5H)-oneContains benzimidazole moietyAntimicrobial activity
Quinazolin-4(3H)-oneSimpler structure without indole fusionAnti-inflammatory effects

The presence of both an indole and tetrazole moiety in Indolo[1,2-a]quinazolin-5(6H)-one distinguishes it from other similar compounds, which may enhance its pharmacological profile compared to simpler derivatives.

Research on Related Compounds

Other research highlights the synthesis and evaluation of related compounds with notable biological activities:

  • A series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles were synthesized and evaluated for cytotoxic activity against human cancer cell lines .
  • Tetrazolo[1,5-c]quinazolines have shown antimicrobial activity, with Gram-positive bacteria showing higher sensitivity . Some derivatives also demonstrated antitumor activity against leukemia and colon cancer cell lines .
  • Novel 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives have been identified as antitubercular agents .
  • Novel series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6- dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas were synthesized as evaluations of their antimicrobial activity with Insilco Docking Study .

Mechanism of Action

The mechanism of action of Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI) involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. It can also inhibit specific enzymes and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Indolo[1,2-c]isoindolo[2,1-a]quinazolin-5(16aH)-one Derivatives
  • Structure: These derivatives possess a fused isoindole-indole-quinazolinone system, differing in ring connectivity compared to the target compound.
  • Synthesis : Palladium-catalyzed cyclocarbonylation of 6-(2-bromoaryl)-5,6-dihydroindolo[1,2-c]quinazoline derivatives yields moderate to high efficiencies (60–85%) under modified conditions .
Tetrazolo[1,5-c]quinazolin-5(6H)-ones
  • Structure: Features a fused tetrazole-quinazolinone system, unlike the tetrazolylmethyl substitution in the target compound.
  • Bioactivity : Exhibits broad-spectrum anti-tumor activity at 10 μM across 60 cancer cell lines, suggesting the tetrazole moiety is critical for cytotoxicity .
  • Synthesis : Achieved via N-alkylation reactions, which are less complex than transition-metal-catalyzed methods required for the target compound .
Triazoloquinazolinones (e.g., 2-Allyloxy-8-methyl[1,2,4]triazolo[1,5-a]quinazolin-5-yl-hydrazine)
  • Structure: Contains a triazole ring fused to quinazolinone, with allyloxy and hydrazine substituents.
  • Properties : NMR and IR data confirm hydrogen-bonding interactions, which may influence solubility and reactivity .

Mechanistic and Catalytic Comparisons

  • Pd-Catalyzed C–H Functionalization : The target compound’s synthesis may rely on directing groups (e.g., tetrazole) for site-selective C–H activation, as described in palladium-catalyzed reactions .
  • Carboxylate Assistance : Similar to ruthenium- or palladium-catalyzed arylations, carboxylate co-catalysts could enhance metalation efficiency via concerted metalation-deprotonation (CMD) mechanisms .
  • Copper-Catalyzed Annulation: Fused indoloquinolines are synthesized via oxidative annulation, but decarbonylation steps limit applicability to quinazolinones .

Q & A

Q. What is the optimal synthetic route for preparing Indolo[1,2-a]quinazolin-5(6H)-one derivatives with tetrazole substituents?

The compound is synthesized via N-alkylation of the parent tetrazolo[1,5-c]quinazolin-5(6H)-one scaffold using halogenated derivatives (e.g., chloroacetamides or alkyl halides). Key steps include:

  • Dissolving the parent compound in DMF with sodium hydride (equimolar) to deprotonate the reactive nitrogen.
  • Adding the alkylating agent (e.g., chloromethyltetrazole) under reflux conditions.
  • Isolating the product via evaporation, precipitation, and recrystallization from a propane-2-ol/water mixture . Yield optimization requires careful control of reaction time and stoichiometry to avoid side reactions like quinazoline ring cleavage .

Q. How is the structure and purity of synthesized derivatives validated?

Characterization involves:

  • Spectral analysis :
  • IR spectroscopy to confirm functional groups (e.g., tetrazole C=N stretches at ~1600 cm⁻¹).
  • ¹H/¹³C NMR to verify substituent integration and regioselectivity (e.g., methylene protons adjacent to tetrazole at δ ~4.5 ppm).
  • EI-MS/LC-MS for molecular ion confirmation (e.g., m/z = 306 [M+H]⁺ for a benzyl-substituted derivative) .
    • Elemental analysis to validate purity (>95% by combustion analysis).

Q. What in vitro models are used to evaluate anticancer activity?

The NCI-60 cell line panel is standard, covering 60 human cancer cell lines from nine tissue types (e.g., leukemia, melanoma, lung, and breast cancers). Assays are conducted at 10 μM concentration, with growth inhibition measured via sulforhodamine B (SRB) assays. Data are reported as percentage inhibition relative to untreated controls .

Advanced Research Questions

Q. How can unwanted hydrolysis of the quinazoline ring during synthesis be mitigated?

Hydrolysis of ester intermediates (e.g., 2-(5-oxotetrazoloquinazolin-6-yl)acetate esters) to carboxylic acids may cleave the quinazoline core. Strategies include:

  • Using bulky alkyl groups (e.g., tert-butyl esters) to sterically hinder hydrolysis.
  • Replacing aqueous workup with non-polar solvents (e.g., dichloromethane) for product extraction.
  • Employing low-temperature conditions (<0°C) during acidic or basic quenching .

Q. What strategies improve site-selectivity in modifying the tetrazole moiety?

Ligand-directed C–H functionalization using palladium catalysts enables selective modification:

  • Carboxylate-assisted C–H activation (e.g., acetate ligands) directs metalation to proximal C–H bonds.
  • Directing groups (e.g., pyridyl or amide substituents) enhance regioselectivity during cross-coupling reactions (e.g., Suzuki-Miyaura). Computational modeling (DFT) aids in predicting reactive sites and optimizing catalyst-substrate interactions .

Q. How do N-alkyl substituents influence anticancer activity?

Structure-activity relationship (SAR) studies reveal:

  • Hydrophobic substituents (e.g., benzyl or phenethyl groups) enhance cytotoxicity in solid tumors (e.g., colon or ovarian cancers) by improving membrane permeability.
  • Electron-withdrawing groups (e.g., cyano or nitro) increase metabolic stability but may reduce bioavailability.
  • Polar groups (e.g., hydroxyl or carboxylate) improve solubility but often diminish potency .

Safety and Handling

Q. What precautions are required when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and safety goggles.
  • Respiratory protection : Use fume hoods for powder handling to avoid inhalation (potential H335 hazard: respiratory irritation).
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drain contamination .

Data Contradictions and Troubleshooting

Q. Why do some derivatives show inconsistent activity across cancer cell lines?

Discrepancies may arise from:

  • Cell line heterogeneity : Variability in drug transporters (e.g., P-glycoprotein overexpression in resistant lines).
  • Assay conditions : Differences in serum content or incubation time affecting compound stability. Validate results using dose-response curves (IC₅₀ values) and orthogonal assays (e.g., apoptosis markers) .

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